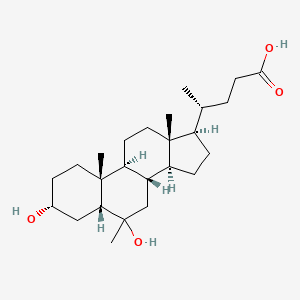

3,6-Dihydroxy-6-methylcholan-24-oic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dihydroxy-6-methylcholan-24-oic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H42O4 and its molecular weight is 406.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can researchers distinguish between stereoisomers of 3,6-Dihydroxy-6-methylcholan-24-oic acid in structural characterization?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical configurations (e.g., 3α vs. 3β hydroxyl groups). Compare coupling constants (J-values) and nuclear Overhauser effects (NOE) with reference data for similar cholane derivatives . Mass spectrometry (MS) with high-resolution accurate mass (HRAM) analysis confirms molecular formulas (e.g., C25H40O4) and fragmentation patterns .

- Key challenge : Overlapping signals in NMR spectra due to methyl groups; deuterated solvents (e.g., DMSO-d6) and 2D-COSY experiments are critical for resolution .

Q. What synthetic routes are validated for this compound, and how are yields optimized?

- Methodology : Multi-step synthesis starting from cholic acid derivatives (e.g., 3α-hydroxy-5β-cholan-24-oic acid). Introduce methyl groups via Grignard reactions or alkylation, followed by regioselective hydroxylation using enzymatic catalysts (e.g., cytochrome P450 mimics) .

- Optimization : Monitor reaction intermediates via thin-layer chromatography (TLC) and purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements (≥60%) require inert atmospheres (N2/Ar) and low-temperature conditions (−20°C) .

Q. Which analytical techniques are most reliable for quantifying impurities in synthesized this compound?

- Methodology : High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection (λ = 210–230 nm) using C18 columns and acetonitrile/water mobile phases. Validate against certified reference standards (e.g., USP-grade cholane derivatives) .

- Critical parameters : Limit of detection (LOD) < 0.1% for keto-derivatives or dehydration byproducts. Confirm identity via spiking experiments and retention time matching .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodology : Conduct pharmacokinetic (PK) studies to assess bioavailability and metabolite formation. Use radiolabeled (e.g., ³H or ¹⁴C) analogs to track systemic distribution and biliary excretion in rodent models .

- Data reconciliation : Compare in vitro receptor-binding assays (e.g., FXR or TGR5) with in vivo gene expression profiling (RNA-seq) of liver tissue. Address discrepancies via protein-binding assays (e.g., serum albumin interactions) .

Q. What strategies mitigate solubility limitations of this compound in aqueous assays?

- Methodology : Use cyclodextrin-based inclusion complexes or micellar solubilization with nonionic surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) and nephelometry .

- Alternative approaches : Synthesize water-soluble prodrugs (e.g., methyl esters or glycosylated derivatives) and assess hydrolysis kinetics under physiological conditions .

Q. How do structural modifications (e.g., 6-methyl substitution) alter the bile acid’s interaction with nuclear receptors?

- Methodology : Perform molecular docking simulations (AutoDock Vina) using crystal structures of FXR or PXR receptors. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

- Experimental validation : Compare transcriptional activity in reporter gene assays (luciferase-based) between wild-type and modified cholanes .

Q. What are the best practices for identifying degradation products in stability studies of this compound?

- Methodology : Accelerated stability testing (40°C/75% RH) followed by LC-MS/MS analysis. Identify oxidation products (e.g., 3,6-diketo derivatives) and epimerization artifacts via isotopic pattern matching .

- Mitigation : Add antioxidants (e.g., BHT) or store lyophilized samples under inert gas .

Q. Methodological Resources

- Stereochemical reference data : Handbook of Chemistry and Physics (97th Edition) provides NMR and MS spectra for cholane derivatives .

- Synthetic protocols : Multi-step organic synthesis guidelines from Reference Standards for Pharmaceutical Analysis (2018) .

- Bioactivity assays : Use commercially available FXR/TGR5 assay kits with validated positive controls (e.g., chenodeoxycholic acid) .

Eigenschaften

Molekularformel |

C25H42O4 |

|---|---|

Molekulargewicht |

406.6 g/mol |

IUPAC-Name |

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25?/m1/s1 |

InChI-Schlüssel |

WAUIOEWDALWOPQ-YLZUBLSRSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |

Synonyme |

3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.